Cas no 436855-63-9 (3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid)

3-Isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid is a structurally complex heterocyclic compound featuring a tricyclic framework with fused oxa- and aza-rings. Its unique architecture, combining an isobutyl substituent and a carboxylic acid functional group, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The rigid tricyclic core enhances stereochemical control in reactions, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in medicinal chemistry for designing inhibitors or modulators targeting enzymes or receptors due to its constrained geometry and potential for hydrogen bonding interactions. Its stability and reactivity profile make it suitable for advanced synthetic applications.
3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid structure
436855-63-9 structure
Product Name:3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid
CAS No:436855-63-9
MF:C13H17NO4
MW:251.278383970261
CID:929143
PubChem ID:2772033
Update Time:2025-06-29

3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid
    • 3-ISOBUTYL-4-OXO-10-OXA-3-AZA-TRICYCLO-[5.2.1.0*1,5*]DEC-8-ENE-6-CARBOXYLIC ACID
    • 3-Isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
    • 2-(2-methylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
    • AKOS022060502
    • AKOS000303155
    • 3-(2-methylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
    • Oprea1_592062
    • DTXSID50378165
    • EU-0049469
    • 436855-63-9
    • Oprea1_361684
    • VS-06699
    • BBL018511
    • 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylicacid
    • 3-(2-METHYLPROPYL)-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0(1),?]DEC-8-ENE-6-CARBOXYLIC ACID
    • STK364473
    • CCG-115583
    • CS-0332260
    • 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
    • MDL: MFCD07367213
    • Inchi: 1S/C13H17NO4/c1-7(2)5-14-6-13-4-3-8(18-13)9(12(16)17)10(13)11(14)15/h3-4,7-10H,5-6H2,1-2H3,(H,16,17)
    • InChI Key: NBINFMFHODHQHK-UHFFFAOYSA-N
    • SMILES: O1C2C=CC31CN(CC(C)C)C(C3C2C(=O)O)=O

Computed Properties

  • Exact Mass: 251.11600
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 0.44690

3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid Security Information

  • HazardClass:IRRITANT

3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid Pricemore >>

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Additional information on 3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid

3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid: A Comprehensive Overview

The compound with CAS No 436855-63-9, known as 3-isobutyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to a class of tricyclic compounds, which are characterized by their complex ring structures and unique chemical properties. The tricyclo[5.2.1.0(1,5)] framework is particularly notable for its structural rigidity and potential for bioactivity.

Recent studies have highlighted the importance of tricyclic compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The 4-keto group present in this molecule is a key functional group that contributes to its reactivity and potential for forming hydrogen bonds, which are critical in molecular interactions within biological systems.

The synthesis of 3-isobutyl derivatives has been a focal point in organic synthesis due to their versatility and potential applications in medicinal chemistry. Researchers have employed various strategies, including ring-closing metathesis and enamine chemistry, to construct the tricyclic core of this compound efficiently. These methods not only enhance the yield but also improve the stereochemical control during synthesis.

In terms of biological activity, 3-isobutyl derivatives have shown promise in inhibiting certain enzymes associated with inflammatory diseases and cancer progression. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory properties by targeting specific cytokines involved in chronic inflammation.

The carboxylic acid group at position 6 plays a crucial role in modulating the acidity and solubility of the molecule, which are essential properties for its pharmacokinetic profile. This functional group also serves as a site for further chemical modifications, enabling researchers to explore its potential as a scaffold for drug development.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the molecular architecture and stereochemistry of tricyclo[5.2.1.0(1,5)]decene derivatives, ensuring their accurate characterization.

The integration of computational chemistry tools has further advanced our understanding of this compound's properties. Molecular docking studies have revealed that its tricyclic framework can effectively bind to target proteins, suggesting its potential as a lead compound in drug design.

In conclusion, 3-isobutyl-4-keto-tricyclo[5.2.1] compounds represent a promising class of molecules with diverse applications in medicinal chemistry and materials science.

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